Bicyclo[5.1.0]octan-2-ol
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Overview
Description
Bicyclo[5.1.0]octan-2-ol is an organic compound with the molecular formula C8H14O. It is a bicyclic alcohol, characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its strained ring system and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.1.0]octan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group. One common method involves the cyclization of suitable precursors under specific conditions. For example, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium (I) complex as a catalyst has been reported . This method involves a one-pot procedure that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures are likely employed to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.1.0]octan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Bicyclo[5.1.0]octan-2-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Bicyclo[5.1.0]octan-2-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of strained ring systems and to develop new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on biological systems.
Industry: It may be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Bicyclo[5.1.0]octan-2-ol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.1.0]octane: A similar compound without the hydroxyl group, used to study the effects of ring strain.
Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern, used in synthetic chemistry
Uniqueness
Bicyclo[51
Properties
CAS No. |
72657-57-9 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[5.1.0]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-1-3-6-5-7(6)8/h6-9H,1-5H2 |
InChI Key |
HDHAVKJPOAAKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2CC2C1)O |
Origin of Product |
United States |
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